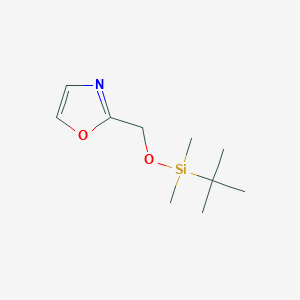

2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an oxazole ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole typically involves the reaction of oxazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole undergoes several types of chemical reactions, including:

Oxidation: The oxazole ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Substitution reagents: Such as tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The TBDMS group can be selectively removed under mild conditions, allowing for the regeneration of the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

- 2-(((Tert-butyldimethylsilyl)oxy)methyl)acetaldehyde

- 2-(((Tert-butyldimethylsilyl)oxy)methyl)ethanol

- 2-(((Tert-butyldimethylsilyl)oxy)methyl)phenol

Uniqueness

2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole is unique due to its oxazole ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the oxazole ring allows for specific interactions and reactions that are not possible with other TBDMS-protected compounds .

Biological Activity

2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉N₁O₂Si, indicating the presence of a tert-butyldimethylsilyl group attached to an oxazole ring. This structure contributes to its unique chemical properties, enhancing its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxazole moiety can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and signaling pathways.

Biological Activities

The compound has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar oxazole structures exhibit antimicrobial properties. For instance, derivatives of oxazoles have shown efficacy against various bacterial strains and fungi .

- Anti-inflammatory Effects : Research suggests that oxazole derivatives can modulate inflammatory responses, potentially through their action on specific receptors involved in inflammation .

- Anticancer Properties : Some studies have highlighted the potential of oxazole-containing compounds in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various oxazole derivatives found that certain modifications to the oxazole ring enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of a tert-butyldimethylsilyl group was noted to improve solubility, leading to increased bioavailability .

- Anti-inflammatory Research : In a model of acute inflammation, this compound demonstrated significant reduction in edema when administered prior to inflammatory stimuli. This suggests a potential role in managing acute inflammatory conditions .

- Cancer Cell Line Study : In vitro experiments using B16F10 melanoma cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The IC50 value was determined to be approximately 5 μM, highlighting its potency .

Properties

Molecular Formula |

C10H19NO2Si |

|---|---|

Molecular Weight |

213.35 g/mol |

IUPAC Name |

tert-butyl-dimethyl-(1,3-oxazol-2-ylmethoxy)silane |

InChI |

InChI=1S/C10H19NO2Si/c1-10(2,3)14(4,5)13-8-9-11-6-7-12-9/h6-7H,8H2,1-5H3 |

InChI Key |

KBCGUSUZCCDVQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=NC=CO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.